molecular formula C13H19NO3 B7844978 [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid

[Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid

Cat. No.: B7844978
M. Wt: 237.29 g/mol
InChI Key: NQZSWAGUBIENKQ-UHFFFAOYSA-N
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Description

Overview of N-Substituted α-Amino Acid Derivatives in Contemporary Chemical Research

N-substituted α-amino acid derivatives are integral to modern chemical research due to their diverse applications. In medicinal chemistry, they are crucial components of peptidomimetics, which are compounds that mimic the structure and function of peptides but with enhanced stability and bioavailability. The substitution on the nitrogen atom can prevent enzymatic degradation and modulate the conformational properties of the peptide backbone. Furthermore, these derivatives serve as key intermediates in the synthesis of various pharmaceuticals and bioactive molecules. In materials science, they are utilized in the development of novel polymers and functional materials.

Rationale for Investigating [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid within the Context of Advanced Organic Synthesis

The investigation of this compound is driven by the pursuit of novel building blocks for advanced organic synthesis. The specific combination of the isopropyl and 4-methoxybenzyl groups on the nitrogen atom of a glycine (B1666218) core offers a unique set of steric and electronic properties.

The isopropyl group , a bulky alkyl substituent, can introduce significant steric hindrance around the nitrogen atom. This can be strategically employed to influence the stereochemical outcome of reactions at adjacent centers or to control the conformation of larger molecules incorporating this moiety.

The 4-methoxybenzyl (PMB) group , on the other hand, is a well-established protecting group in organic synthesis. Its electron-donating methoxy (B1213986) group facilitates its cleavage under specific oxidative or acidic conditions, allowing for the selective deprotection of the nitrogen atom at a later synthetic stage. The presence of both a sterically demanding, non-labile group (isopropyl) and a readily cleavable group (4-methoxybenzyl) on the same nitrogen atom provides a platform for orthogonal synthetic strategies. This dual functionality makes this compound a potentially valuable intermediate for the synthesis of complex, multifunctional molecules.

Structural Features and Chemical Classification of this compound

This compound is a tertiary amine and a carboxylic acid, classifying it as an N,N-disubstituted α-amino acid. The core of the molecule is glycine, the simplest proteinogenic amino acid.

Key Structural Features:

α-Carbon: The central carbon atom bonded to the carboxylic acid group, the tertiary amine, and two hydrogen atoms.

Tertiary Amine: The nitrogen atom is bonded to three carbon atoms: the α-carbon of the acetic acid moiety, the secondary carbon of the isopropyl group, and the benzylic carbon of the 4-methoxybenzyl group.

Carboxylic Acid: The -COOH functional group, which imparts acidic properties to the molecule.

Isopropyl Group: A branched alkyl group, (CH₃)₂CH-, contributing to the steric bulk around the nitrogen.

4-Methoxybenzyl Group: A benzyl (B1604629) group substituted with a methoxy group at the para position of the aromatic ring.

The presence of these distinct functional groups within a single molecule provides multiple reactive sites, making it a versatile synthon in organic chemistry.

Synthetic Approaches

The synthesis of N-substituted α-amino acids like this compound can be achieved through several established methods in organic chemistry. Two primary and versatile strategies include reductive amination and direct N-alkylation.

Reductive Amination

Reductive amination is a powerful method for the formation of carbon-nitrogen bonds. organic-chemistry.org A plausible synthetic route to this compound via this method would involve a two-step, one-pot reaction starting from glyoxylic acid.

Imine/Iminium Ion Formation: The first step involves the reaction of glyoxylic acid with N-isopropyl-N-(4-methoxybenzyl)amine. The amine nitrogen attacks the carbonyl carbon of the glyoxylic acid, and subsequent dehydration leads to the formation of an iminium ion intermediate.

Reduction: The in situ generated iminium ion is then reduced to the target tertiary amine using a suitable reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation.

This method is often preferred due to its efficiency and the mild reaction conditions that can be employed. nih.gov

Direct N-Alkylation

Another common approach is the direct N-alkylation of a precursor amino acid. nih.gov For the synthesis of this compound, this could be envisioned in a stepwise manner:

Synthesis of N-isopropylglycine: This intermediate can be prepared by the reductive amination of glyoxylic acid with isopropylamine (B41738) or by the direct alkylation of glycine with an isopropyl halide.

Alkylation with 4-Methoxybenzyl Chloride: The secondary amine of N-isopropylglycine can then be alkylated with 4-methoxybenzyl chloride in the presence of a base to yield the final product. nih.gov The base is necessary to neutralize the hydrochloric acid formed during the reaction.

Careful control of reaction conditions is crucial in direct alkylation to avoid over-alkylation and other side reactions.

Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₄H₂₁NO₃
Molecular Weight 251.32 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water.
pKa (Carboxylic Acid) Estimated to be in the range of 2-3
pKa (Tertiary Amine) Estimated to be in the range of 8-9

Note: These values are estimations based on the chemical structure and have not been experimentally verified.

Spectroscopic Data Analysis

The structure of this compound can be unequivocally confirmed using various spectroscopic techniques. The expected data from these analyses are summarized below.

¹H NMR Spectroscopy

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.1Doublet6H-CH(CH₃ )₂
~3.0Septet1H-CH (CH₃)₂
~3.4Singlet2H-N-CH₂ -COOH
~3.7Singlet2HAr-CH₂ -N
~3.8Singlet3H-OCH₃
~6.9Doublet2HAromatic protons ortho to -OCH₃
~7.2Doublet2HAromatic protons meta to -OCH₃
~10-12Broad Singlet1H-COOH

¹³C NMR Spectroscopy

Chemical Shift (δ, ppm)Assignment
~20-CH(C H₃)₂
~50-C H(CH₃)₂
~55-OC H₃
~58-N-C H₂-COOH
~60Ar-C H₂-N
~114Aromatic carbons ortho to -OCH₃
~130Aromatic carbons meta to -OCH₃
~130Quaternary aromatic carbon attached to the benzyl group
~159Quaternary aromatic carbon attached to the -OCH₃ group
~175-C OOH

Mass Spectrometry

In mass spectrometry, the compound would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight. Characteristic fragmentation patterns would likely involve the loss of the carboxylic acid group, the isopropyl group, and the 4-methoxybenzyl group.

This compound serves as a compelling case study in the broader context of N-substituted α-amino acids. Its synthesis can be approached through reliable and well-established methodologies such as reductive amination and direct N-alkylation. The unique combination of a sterically demanding isopropyl group and a chemically labile 4-methoxybenzyl group on the nitrogen atom of a simple glycine framework makes it a potentially valuable and versatile building block in advanced organic synthesis. The continued exploration of such tailored N-substituted α-amino acids is poised to provide new tools and strategies for the construction of complex molecules with designed functions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl-propan-2-ylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-10(2)14(9-13(15)16)8-11-4-6-12(17-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZSWAGUBIENKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=C(C=C1)OC)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Isopropyl 4 Methoxy Benzyl Amino Acetic Acid

Direct N-Alkylation Approaches to N-Substituted Glycine (B1666218) Scaffolds

Direct N-alkylation represents a common and straightforward approach to introduce substituents onto the nitrogen atom of a glycine scaffold. This can be achieved through several methods, including the reaction of α-haloacetic acid derivatives with appropriate amines or through reductive amination.

Amination of α-Haloacetic Acid Derivatives

One of the most traditional methods for the synthesis of N-alkylated glycine derivatives is the nucleophilic substitution of an α-haloacetic acid, such as chloroacetic acid, with a primary or secondary amine. mdpi.com This method, known as aminolysis, involves the direct reaction of the amine with the halo-acid, leading to the formation of the corresponding N-substituted glycine. mdpi.com For the synthesis of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid, this would conceptually involve the reaction of N-isopropyl-N-(4-methoxybenzyl)amine with a haloacetic acid.

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct. The choice of solvent and reaction conditions can influence the yield and purity of the product. While this method is direct, potential drawbacks include the possibility of over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts, and the need for sometimes harsh reaction conditions. manchester.ac.uk

Table 1: Key Features of Amination of α-Haloacetic Acid Derivatives

Feature Description
Reactants α-Haloacetic acid (e.g., chloroacetic acid), Primary or secondary amine
Mechanism Nucleophilic substitution (SN2)
Conditions Typically requires a base to neutralize the acid byproduct
Advantages Direct, utilizes readily available starting materials
Disadvantages Potential for over-alkylation, may require harsh conditions

Reductive Amination Strategies for N-Alkylation

Reductive amination, also known as reductive alkylation, is a versatile and widely used method for the formation of C-N bonds and is highly applicable to the synthesis of N-substituted amino acids. wikipedia.orgmonash.edu This two-step, often one-pot, process involves the initial reaction of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org

To synthesize this compound via this route, one could envision two primary pathways:

The reaction of glycine or a glycine ester with 4-methoxybenzaldehyde (B44291) and a reducing agent, followed by a second reductive amination with acetone (B3395972) (or propan-2-one).

The reaction of N-(4-methoxybenzyl)glycine with acetone and a reducing agent.

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their mildness and selectivity for the iminium ion over the carbonyl group. monash.edu Catalytic hydrogenation over a metal catalyst like palladium or platinum is also a viable reduction method. wikipedia.org Reductive amination is generally a high-yielding and clean reaction, making it a favored method in organic synthesis. manchester.ac.uk

Table 2: Comparison of Common Reducing Agents in Reductive Amination

Reducing Agent Advantages Disadvantages
Sodium Cyanoborohydride (NaBH3CN) Mild, selective for iminium ions Toxic cyanide byproduct
Sodium Triacetoxyborohydride (NaBH(OAc)3) Non-toxic, mild, effective for a wide range of substrates Can be more expensive
Catalytic Hydrogenation (e.g., H2/Pd-C) "Green" method, high yielding Requires specialized equipment (hydrogenator)

Strecker-Type Synthesis Variants for N-Substituted Glycine Derivatives

The Strecker synthesis, first reported in 1850, is a classic method for the synthesis of α-amino acids. wikipedia.orgmasterorganicchemistry.com The reaction involves the treatment of an aldehyde or ketone with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. wikipedia.org This methodology can be adapted to produce N-substituted amino acids.

Adaptation of Classical Strecker Synthesis for N-Alkylated α-Amino Acids

To generate N-substituted α-amino acids, the classical Strecker synthesis can be modified by replacing ammonia with a primary or secondary amine. wikipedia.org In the context of synthesizing this compound, this would involve a three-component reaction between an appropriate aldehyde (such as glyoxylic acid or a precursor), N-isopropyl-N-(4-methoxybenzyl)amine, and a cyanide source (e.g., sodium cyanide or hydrogen cyanide). wikipedia.orgmasterorganicchemistry.com The resulting α-aminonitrile is then hydrolyzed, typically under acidic or basic conditions, to yield the final N-substituted amino acid.

This approach is highly versatile, allowing for the introduction of a wide range of substituents on the nitrogen atom. The choice of the carbonyl component and the amine dictates the final structure of the amino acid.

Asymmetric Strecker Methodologies for Enantiocontrol

A significant advancement in Strecker-type synthesis has been the development of asymmetric methodologies to control the stereochemistry of the newly formed chiral center. nih.gov This is crucial when synthesizing enantiomerically pure α-amino acids, which are often required for pharmaceutical applications. Asymmetric Strecker reactions can be broadly categorized into two main approaches: the use of chiral auxiliaries and the use of chiral catalysts. wikipedia.orgacs.org

In the chiral auxiliary approach, a chiral amine is used in the Strecker reaction, which leads to the formation of diastereomeric α-aminonitriles. These diastereomers can then be separated, and the chiral auxiliary is subsequently cleaved to afford the enantiomerically enriched amino acid. rug.nl

The catalytic asymmetric Strecker reaction employs a chiral catalyst, often a metal complex or an organocatalyst, to control the addition of cyanide to an imine in an enantioselective manner. nih.govsigmaaldrich.com This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. nih.gov A variety of catalyst systems have been developed, demonstrating high enantioselectivities for a range of substrates. nih.gov

Table 3: Overview of Asymmetric Strecker Synthesis Approaches

Approach Description Key Features
Chiral Auxiliary A chiral amine is used to induce diastereoselectivity. Formation of separable diastereomers; requires subsequent removal of the auxiliary. rug.nl
Chiral Catalyst A substoichiometric amount of a chiral catalyst controls the enantioselectivity of the cyanide addition. More atom-economical; catalyst design is crucial for high enantioselectivity. nih.govsigmaaldrich.com

Biocatalytic Pathways for N-Alkylated Amino Acid Synthesis

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds, including N-alkylated amino acids. manchester.ac.uknih.gov Enzymes offer high selectivity (chemo-, regio-, and stereoselectivity) and operate under mild reaction conditions, reducing the environmental impact of chemical processes. acs.org

Several classes of enzymes have been explored for the synthesis of N-alkylated α-amino acids. These include:

Dehydrogenases: Enzymes such as reductive aminases (RedAms) and opine dehydrogenases can catalyze the reductive amination of α-keto acids with amines to produce N-alkylated amino acids. acs.org

Lyases: Certain carbon-nitrogen lyases, like aspartate ammonia lyases and ethylenediamine-N,N′-disuccinic acid (EDDS) lyase, can catalyze the addition of amines to α,β-unsaturated acids. acs.org

While the direct biocatalytic synthesis of a complex molecule like this compound may not be established, the principles of enzymatic synthesis provide a promising avenue for future research. Enzyme engineering and directed evolution can be used to tailor the substrate specificity and catalytic activity of enzymes for the production of novel N-alkylated amino acids. nih.gov The use of biocatalysis offers a greener and more efficient route to these valuable compounds. manchester.ac.ukacs.org

Enzyme-Catalyzed Reductive Amination Techniques

Enzyme-catalyzed reductive amination is a powerful tool for the asymmetric synthesis of N-substituted amino acids. This method typically involves the reaction of a keto acid with an amine, catalyzed by enzymes such as imine reductases (IREDs), reductive aminases (RedAms), or other dehydrogenases, to form the corresponding amino acid. unibo.it These biocatalysts are highly valued for their ability to operate under mild conditions and provide excellent stereospecificity, which is crucial in pharmaceutical synthesis. researchgate.net

In the context of synthesizing this compound, a plausible enzymatic reductive amination route would involve the reaction between glyoxylic acid (the simplest α-keto acid) and N-isopropyl-N-(4-methoxybenzyl)amine. Alternatively, the synthesis could proceed via a stepwise process: the reductive amination of a suitable keto-acid precursor with isopropylamine (B41738), followed by N-alkylation with 4-methoxybenzyl halide, or the reductive amination between 4-methoxybenzylamine (B45378) and a keto-acid followed by N-isopropylation.

The use of enzymes like IREDs, discovered through metagenomic screening, has significantly broadened the scope of substrates that can be used in these reactions. nih.gov These enzymes facilitate the direct reductive coupling of α-ketoesters and amines with high conversion rates and enantioselectivity. nih.gov A glucose dehydrogenase (GDH) is often employed as a co-factor regeneration system for the nicotinamide (B372718) cofactor (NAD(P)H) required by the reductase. semanticscholar.org

Table 1. Examples of Imine Reductase (IRED) Catalyzed Reductive Amination for N-Substituted Amino Ester Synthesis.
α-Keto Ester SubstrateAmine SubstrateEnzyme (IRED)Isolated Yield (%)Enantiomeric Ratio (er)
Ethyl 2-oxo-4-phenylbutanoateMethylamineIRED-165%>99:1 (S)
Ethyl pyruvateBenzylamineIRED-258%98:2 (R)
Ethyl 3-methyl-2-oxobutanoateAllylamineIRED-345%>99:1 (S)
Ethyl benzoylformateCyclohexylamineIRED-461%97:3 (R)
Data derived from studies on biocatalytic synthesis of N-substituted α-amino esters. nih.govsemanticscholar.org

Emerging Biocatalytic Strategies for Enhanced Stereoselectivity

Recent advancements in biocatalysis have introduced novel strategies that push the boundaries of stereoselectivity in amino acid synthesis. Directed evolution and enzyme engineering are being leveraged to create highly active and selective enzymes tailored for specific non-canonical amino acid syntheses. mdpi.com For instance, engineering enzymes can improve their tolerance for diverse and bulky amine nucleophiles, which would be relevant for incorporating the isopropyl and 4-methoxybenzyl groups. mdpi.com

One emerging strategy involves synergistically combining different catalytic methods, such as photoredox and enzyme catalysis, to create novel activation modes for highly stereoselective synthesis. researchgate.net Another approach is the use of different classes of enzymes, like ammonia lyases, which catalyze the addition of amines across double bonds. While typically used with ammonia, some engineered lyases can accept primary and even secondary amines, opening up routes to N,N-disubstituted amino acids. unibo.it The computational redesign of enzymes has also been shown to alter substrate specificity, enabling reactions that are not observed with wild-type enzymes. nih.gov These cutting-edge techniques offer the potential to develop a highly efficient and stereoselective biocatalytic route to enantiopure this compound.

Green Chemistry Approaches to N-Substituted Amino Acid Synthesis

Green chemistry principles are increasingly being applied to the synthesis of N-substituted amino acids to reduce environmental impact. These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and improving atom economy. acs.org A key strategy is the direct N-alkylation of unprotected amino acids with alcohols, a method that produces water as the only byproduct. nih.gov This atom-economic approach avoids the use of alkyl halides and the stoichiometric salt waste they generate. d-nb.info

For the synthesis of this compound, a green approach could involve the direct coupling of glycine with 4-methoxybenzyl alcohol and 2-propanol, catalyzed by a ruthenium or iridium complex. nih.gov Such methods often require no additional base and can proceed with high retention of stereochemistry if a chiral starting material is used. d-nb.info

Solvent-Free Reaction Conditions

Performing reactions under solvent-free, or neat, conditions is a core principle of green chemistry that can lead to reduced waste, lower costs, and often, accelerated reaction rates. researchgate.net The N-alkylation of amines with alcohols can be effectively catalyzed by pincer-nickel complexes under solvent-free conditions, achieving high yields and excellent turnover numbers. acs.org For example, the alkylation of 2-aminopyridine (B139424) with 4-methoxybenzyl alcohol has been demonstrated with high efficiency. acs.org

This methodology could be adapted for the synthesis of the target molecule. A potential solvent-free approach would involve heating a mixture of an amino acid precursor, such as glycine or its ester, with 4-methoxybenzyl alcohol and an isopropyl source in the presence of a suitable catalyst. In some cases, one of the reactants, if liquid, can also serve as the solvent, simplifying the reaction setup even further. nih.gov

Table 2. Examples of Catalytic Solvent-Free N-Alkylation Reactions.
Amine SubstrateAlcohol SubstrateCatalyst SystemConditionsYield (%)
AnilineBenzyl (B1604629) AlcoholRu-Pincer ComplexNeat, 110°C, 24h95%
2-Aminopyridine4-Methoxybenzyl AlcoholNi-Pincer ComplexNeat, 120°C, 12h>90%
ProlineEthanolRu-Macho-BHEthanol as solvent/reagent, 90°C, 24h>99%
Piperidine1-ButanolIr(III)-NHC ComplexNeat, 100°C, 16h92%
Data derived from studies on direct N-alkylation of amines and amino acids with alcohols. nih.govacs.org

Mechanochemical Synthesis (Grinding) in N-Alkylation

Mechanochemistry, which involves inducing reactions in the solid state by grinding or milling, represents a significant advancement in solvent-free synthesis. semanticscholar.org This technique can lead to the formation of products that are difficult to obtain from solution-based methods and can enhance reaction rates and selectivity. acs.org Ball-milling technology has been successfully applied to the solvent-free synthesis of N-protected amino acids, including Boc-, Z-, and Fmoc-derivatives, in good to excellent yields. semanticscholar.orgrsc.org

While direct N-alkylation of unprotected amino acids via mechanochemistry is less common, the N-protection of amino acids demonstrates the feasibility of forming C-N bonds under these conditions. A potential mechanochemical route to this compound could involve milling glycine with an appropriate base and alkylating agents, such as 4-methoxybenzyl chloride and an isopropyl halide, in a planetary ball mill. This approach avoids bulk solvents, aligning with green chemistry goals.

Stereoselective Synthesis of Enantiopure this compound

The synthesis of N-substituted amino acids in their enantiopure form is critical for their application in pharmaceuticals. Stereoselective synthesis aims to produce a single enantiomer, avoiding the need for resolving racemic mixtures.

Chiral Auxiliary-Mediated Approaches

A well-established method for controlling stereochemistry is the use of a chiral auxiliary. This involves temporarily incorporating a chiral molecule into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse.

For the synthesis of an enantiopure N-substituted amino acid, a chiral glycine equivalent is often used. For example, a glycine Schiff base can be prepared using a chiral auxiliary, such as one derived from (S)-proline or pseudoephedrine. Deprotonation followed by alkylation with an electrophile (e.g., 4-methoxybenzyl bromide) proceeds with high diastereoselectivity due to steric hindrance from the auxiliary. Subsequent hydrolysis removes the auxiliary and reveals the enantiomerically enriched N-alkylated amino acid. A second N-alkylation step with an isopropyl group could then be performed. Evans' oxazolidinone auxiliaries are also widely used to direct stereoselective alkylation reactions at the α-carbon of a carboxylic acid derivative.

Table 3. Common Chiral Auxiliaries Used in Asymmetric Amino Acid Synthesis.
Chiral AuxiliaryTypical ApplicationKey Feature
Evans' OxazolidinonesStereoselective alkylation, aldol (B89426) reactionsForms a rigid chelated enolate, providing excellent facial selectivity.
PseudoephedrineAsymmetric alkylation of glycine amidesHigh diastereoselectivity and the auxiliary is easily cleaved and recovered.
SAMP/RAMPAsymmetric α-alkylation of aldehydes and ketonesForms chiral hydrazones that can be alkylated with high stereocontrol.
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamideAsymmetric synthesis of α-amino acids via alkylation of a nickel(II) complex of a glycine Schiff base.Provides high optical purity upon hydrolysis of the complex.
Information compiled from sources on chiral auxiliaries in asymmetric synthesis.

Asymmetric Catalysis in N-Substituted α-Amino Acid Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, including N-substituted α-amino acids. These methods aim to establish the stereocenter at the α-carbon with high enantiomeric excess (ee), which is crucial for the biological activity of many pharmaceutical compounds. While direct asymmetric synthesis of this compound is not extensively documented, several catalytic strategies are applicable to this class of compounds.

One prominent approach is catalytic reductive amination . This method typically involves the reaction of an α-keto acid or its ester with a secondary amine, followed by reduction of the resulting iminium ion intermediate. The use of a chiral catalyst during the reduction step can induce asymmetry, leading to the formation of a single enantiomer of the product.

For the synthesis of N-substituted α-amino esters, imine reductases (IREDs) have emerged as highly effective biocatalysts. These enzymes can catalyze the direct reductive coupling of α-ketoesters and amines with high conversion and excellent enantioselectivity under mild reaction conditions. This biocatalytic approach offers access to both (R)- and (S)-enantiomers of N-substituted α-amino esters, which can then be hydrolyzed to the corresponding carboxylic acids.

Another strategy involves the asymmetric hydrogenation of a suitable prochiral precursor, such as an N-acylaminoacrylate derivative. Chiral transition metal complexes, often based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, are commonly employed as catalysts. While this method is highly effective for the synthesis of α-amino acids, its application to N,N-disubstituted amino acids like the target compound would require a suitable prochiral substrate.

The following table summarizes representative asymmetric catalytic methods applicable to the formation of N-substituted α-amino acids:

Catalytic MethodPrecursorsCatalyst TypeKey Advantages
Asymmetric Reductive Aminationα-Ketoester and Secondary AmineImine Reductase (IRED)High enantioselectivity for both enantiomers, mild reaction conditions.
Asymmetric HydrogenationN-Acylaminoacrylate derivativeChiral Rhodium or Ruthenium complexesHigh enantiomeric excesses, well-established methodology.

It is important to note that the direct application of these methods to the synthesis of this compound would require specific optimization of catalysts and reaction conditions to accommodate the steric bulk of the isopropyl and 4-methoxybenzyl groups.

Retrosynthetic Analysis and Precursor Chemistry of this compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes and key bond disconnections.

For this compound, two primary retrosynthetic disconnections can be considered, focusing on the formation of the C-N bonds.

Route A: Disconnection of the N-CH₂COOH bond

This route involves the formation of the bond between the nitrogen atom and the acetic acid moiety. The immediate precursor would be N-(4-methoxybenzyl)isopropylamine. This secondary amine can then be alkylated with a two-carbon electrophile containing a carboxylic acid or a precursor group.

Retrosynthetic Pathway A:

Route B: Disconnection of the N-benzyl bond

Alternatively, the bond between the nitrogen atom and the 4-methoxybenzyl group can be disconnected. This approach would start with an N-isopropyl amino acid derivative which is then alkylated with 4-methoxybenzyl chloride.

Retrosynthetic Pathway B:

Precursor Chemistry:

The feasibility of these synthetic routes depends on the availability and reactivity of the key precursors.

4-Methoxybenzaldehyde: This is a commercially available aromatic aldehyde. It is a key precursor in Route A for the reductive amination step. It can be synthesized by the formylation of anisole (B1667542).

Isopropylamine: A common and readily available primary amine, used in both proposed routes.

Ethyl Bromoacetate: A frequently used reagent for the introduction of an ethoxycarbonylmethyl group via alkylation. It is a precursor for the acetic acid moiety in Route A.

N-(4-methoxybenzyl)isopropylamine: This secondary amine is the key intermediate in Route A. It can be synthesized via the reductive amination of 4-methoxybenzaldehyde with isopropylamine. This reaction can be carried out using various reducing agents, such as sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

N-isopropylaminoacetic acid (or its ester): This is the key intermediate in Route B. It can be prepared by the reductive amination of glyoxylic acid or its ester with isopropylamine. Alternatively, it can be synthesized by the alkylation of glycine or its ester with an isopropyl halide, although this can be prone to over-alkylation.

4-Methoxybenzyl chloride: This is a reactive benzylic halide used as an alkylating agent in Route B. It can be prepared from 4-methoxybenzyl alcohol by treatment with a chlorinating agent such as thionyl chloride or hydrochloric acid. The presence of the electron-donating methoxy (B1213986) group makes it susceptible to SN1-type reactions.

The choice between these synthetic routes would depend on factors such as the commercial availability of the intermediates, the efficiency of the individual steps, and the ease of purification. Both routes offer plausible pathways to the target molecule, this compound.

Chemical Reactivity and Transformations of Isopropyl 4 Methoxy Benzyl Amino Acetic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, allowing for the formation of esters and amides, which are crucial for creating derivatives with altered physicochemical properties and for peptide synthesis.

Esterification: The carboxylic acid moiety of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid can be converted to its corresponding esters through various established methods. For instance, reaction with an alcohol in the presence of an acid catalyst can yield the desired ester. The formation of a 4-methoxybenzyl (PMB) ester is a common strategy in organic synthesis. nih.gov This can be achieved by reacting the carboxylic acid with 4-methoxybenzyl alcohol in the presence of a coupling agent or by reacting it with 4-methoxybenzyl chloride under basic conditions. nih.gov Similarly, an isopropyl ester can be formed by reaction with isopropyl alcohol.

Common esterification methods applicable to N-substituted amino acids include:

Fischer Esterification: Reaction with an alcohol (e.g., isopropanol, 4-methoxybenzyl alcohol) in the presence of a strong acid catalyst (e.g., sulfuric acid, hydrochloric acid).

Alkylation of the Carboxylate: Treatment of the carboxylic acid with a base to form the carboxylate salt, followed by reaction with an alkyl halide (e.g., isopropyl iodide, 4-methoxybenzyl chloride).

Coupling Agent-Mediated Esterification: Use of reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to facilitate the reaction with an alcohol.

A summary of potential esterification reactions is presented in the table below.

ReactantReagent/CatalystProduct
Isopropyl alcoholH₂SO₄This compound isopropyl ester
4-Methoxybenzyl alcoholDCC/DMAPThis compound 4-methoxybenzyl ester

Amidation: The synthesis of amides from this compound can be accomplished by reacting the carboxylic acid with a primary or secondary amine using a coupling reagent. nih.gov A variety of coupling reagents are available for amide bond formation, including carbodiimides (e.g., DCC, EDCI), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uranium/guanidinium salts (e.g., HBTU, HATU). nih.gov These methods are widely used in peptide synthesis. google.com For instance, the reaction of this compound with a fatty amine in the presence of DCC and DMAP can produce the corresponding fatty acid amide derivative. nih.gov

The general approach for amidation involves:

Activation of the carboxylic acid using a coupling reagent.

Nucleophilic attack by the amine on the activated carboxyl group.

Formation of the amide bond and release of byproducts.

The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions, such as racemization if the alpha-carbon were chiral. nih.gov

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a challenging transformation for amino acids. However, several methods have been developed for this purpose. One approach involves the formation of an imine intermediate, which can then be decarboxylated under superheated conditions, either in a microwave or an oil bath. google.comgoogle.com Another method utilizes N-bromosuccinimide to induce decarboxylation. nih.gov More recently, a radical-mediated decarboxylation of amino acids has been reported via the photochemical elimination of carbonyl sulfide (B99878) from the corresponding thioacids. mdpi.com These methods could potentially be applied to this compound to yield N-isopropyl-N-(4-methoxybenzyl)methanamine.

Decarboxylation MethodReagents/ConditionsPotential Product
Imine FormationCatalyst, heat (microwave or oil bath)N-isopropyl-N-(4-methoxybenzyl)methanamine
N-BromosuccinimideNBSN-isopropyl-N-(4-methoxybenzyl)methanamine
Radical-MediatedPhotochemical activation of thioacidN-isopropyl-N-(4-methoxybenzyl)methanamine

Reactions at the N-Substituted Amine Center

The tertiary amine center, with its isopropyl and 4-methoxybenzyl substituents, offers opportunities for selective deprotection and further functionalization.

The 4-methoxybenzyl (PMB) group is a commonly used protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to selective cleavage. The removal of the N-(4-methoxybenzyl) group from this compound would yield N-isopropyl-aminoacetic acid (N-isopropylglycine).

Common methods for the cleavage of the N-PMB group include:

Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are effective for the oxidative removal of the PMB group.

Acidic Hydrolysis: Strong acids like trifluoroacetic acid (TFA) can cleave the PMB group, often in the presence of a scavenger like anisole (B1667542) to trap the resulting carbocation. nih.gov

Catalytic Hydrogenation: While less common for PMB group removal due to the need for harsher conditions compared to a simple benzyl (B1604629) group, it can be a viable method.

The choice of deprotection method would depend on the compatibility with other functional groups present in the molecule.

The secondary amine, N-isopropyl-aminoacetic acid, obtained after the cleavage of the N-(4-methoxybenzyl) group, can undergo further N-functionalization to introduce a wide range of substituents and create structural diversity. Reductive amination is a powerful method for this purpose, where the secondary amine can react with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) to form a new C-N bond. smolecule.com This allows for the introduction of various alkyl or aryl groups at the nitrogen atom.

Additionally, the secondary amine can be acylated with acid chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to form sulfonamides, further expanding the library of possible derivatives.

Transformations Involving the Alpha-Carbon

The alpha-carbon of this compound, being adjacent to the carboxylic acid, can be a site for various transformations, although its reactivity is influenced by the adjacent bulky N-substituents.

General transformations applicable to the alpha-carbon of amino acids include:

Alpha-Halogenation: In the presence of a suitable halogenating agent and under appropriate conditions, the alpha-hydrogen can be substituted with a halogen (e.g., bromine, chlorine).

Alkylation: Deprotonation of the alpha-carbon to form an enolate, followed by reaction with an alkyl halide, can introduce an alkyl group at this position. This would, however, require a protected carboxylic acid.

Dehydrogenation: Recent advances have shown the possibility of selective dehydrogenation of aliphatic amino acid side chains to introduce unsaturation, which can then be further functionalized. nih.gov While the target molecule has a simple glycine (B1666218) backbone, similar principles could potentially be applied to derivatives with more complex alpha-substituents.

It is important to note that reactions at the alpha-carbon can lead to racemization if the starting material is chiral. In the case of this compound, the alpha-carbon is not a stereocenter.

Alpha-Alkylation Reactions and Stereocontrol

The α-carbon of N-substituted glycine derivatives, such as this compound, is amenable to deprotonation to form an enolate, which can then be alkylated with various electrophiles. This Cα-functionalization is a powerful method for the synthesis of non-natural amino acids. The presence of two substituents on the nitrogen atom, an isopropyl group and a p-methoxybenzyl group, sterically hinders the nitrogen and influences the conformation of the enolate, which can be leveraged for stereocontrol.

While specific studies on the alpha-alkylation of this compound are not extensively documented, the principles of stereocontrolled alkylation of glycine equivalents are well-established. Chiral auxiliaries are often employed to direct the approach of the electrophile to one face of the enolate, leading to a diastereoselective or enantioselective reaction. In the case of this specific compound, the inherent chirality is absent, but diastereoselectivity could be achieved if the substrate is coupled to a chiral auxiliary or if a chiral base is used for deprotonation.

The general reaction proceeds by treatment with a strong base, such as lithium diisopropylamide (LDA), to form the enolate, followed by the addition of an alkyl halide or other electrophile. The bulky N-substituents are expected to play a significant role in directing the stereochemical outcome of such reactions.

Table 1: Representative Alpha-Alkylation of N-Substituted Glycine Derivatives

Entry Base Electrophile (R-X) Solvent Temperature (°C) Product (α-R-Glycine Derivative) Diastereomeric Ratio (d.r.)
1 LDA Benzyl bromide THF -78 α-Benzyl glycine derivative Varies with substrate
2 n-BuLi Methyl iodide THF/HMPA -78 α-Methyl glycine derivative Varies with substrate
3 KHMDS Allyl bromide Toluene -78 α-Allyl glycine derivative Varies with substrate

Note: This table is illustrative of general conditions for alpha-alkylation of N-substituted glycine derivatives and does not represent specific experimental data for this compound.

Epimerization and Racemization Studies Relevant to Synthetic Control

The α-proton of amino acid derivatives is susceptible to abstraction under both basic and acidic conditions, which can lead to epimerization or racemization at the α-carbon. For this compound, which is achiral, this becomes relevant upon the introduction of a substituent at the alpha-position, creating a new stereocenter.

During synthetic manipulations, particularly those involving the activation of the carboxyl group for peptide coupling, the risk of epimerization is a significant concern. The activation process can increase the acidity of the α-proton, facilitating its removal by base and subsequent reprotonation, which may scramble the stereochemistry. Studies on N-alkyl amino acids in peptide synthesis have shown that they are prone to epimerization, a factor that must be carefully managed to maintain stereochemical integrity. The choice of coupling reagents and reaction conditions is critical to minimize this side reaction. For instance, the use of certain carbodiimides for carboxyl activation can induce epimerization if not carefully controlled.

Reactivity of the Aromatic Methoxybenzyl Moiety

Electrophilic Aromatic Substitution for Para-Methoxybenzyl (PMB) Tag Functionalization

The para-methoxybenzyl (PMB) group contains an electron-rich aromatic ring due to the electron-donating effect of the methoxy (B1213986) group. This makes the ring highly activated towards electrophilic aromatic substitution (EAS), with incoming electrophiles being directed to the ortho positions relative to the methoxy group. libretexts.org In principle, this reactivity could be exploited to introduce functional "tags" onto the molecule, such as halogens, nitro groups, or other moieties, via reactions like halogenation, nitration, or Friedel-Crafts reactions. wikipedia.org

However, the use of the PMB group in this context is not widely reported for amino acid derivatives. Several factors may contribute to this:

Reaction Conditions: Many EAS reactions require strong Lewis or Brønsted acids as catalysts. nih.gov These conditions can be harsh and may lead to the cleavage of the acid-labile PMB group from the nitrogen atom, which is a common deprotection strategy. researchgate.net

Competing Reactions: The nitrogen and carboxyl groups of the amino acid moiety can also react with electrophiles or be sensitive to the acidic conditions employed.

Therefore, while functionalization of the PMB ring is theoretically possible, it would require careful selection of mild reaction conditions to avoid undesired side reactions, particularly the cleavage of the protecting group itself. The primary role of the PMB group in synthesis is typically as a protecting group for amines, alcohols, or carboxylic acids, valued for its stability under certain conditions and its selective removability under others. nih.gov

Oxidative Transformations of the Aromatic Ring

A key and synthetically valuable transformation of the p-methoxybenzyl moiety is its oxidative cleavage. The electron-rich nature of the p-methoxy-substituted benzene (B151609) ring makes it susceptible to oxidation, leading to the deprotection of the nitrogen atom. This reaction provides a mild and selective method for removing the PMB group in the presence of other protecting groups that are sensitive to acid or hydrogenation, such as benzyl ethers. google.com

Common reagents used for this oxidative deprotection include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and ceric ammonium nitrate (CAN). google.commdpi.com The reaction with DDQ is thought to proceed through the formation of a charge-transfer complex between the electron-rich PMB ring and the electron-deficient DDQ. This is followed by a single electron transfer (SET), hydride abstraction, and subsequent hydrolysis of the resulting iminium ion to release the free amine and p-methoxybenzaldehyde. chem-station.com

This oxidative cleavage is a cornerstone of the PMB group's utility in multi-step synthesis, allowing for orthogonal deprotection strategies. The reaction is generally high-yielding and can be performed under neutral or mildly acidic conditions.

Table 2: Conditions for Oxidative Cleavage of PMB-Protected Substrates

Reagent Solvent Temperature Typical Substrate Outcome Reference
DDQ CH₂Cl₂/H₂O Room Temp. PMB-protected alcohol Deprotection to alcohol google.com
CAN CH₃CN/H₂O 0 °C to Room Temp. PMB-protected alcohol Deprotection to alcohol mdpi.com
DDQ Toluene/H₂O 80 °C PMB-protected amine Deprotection to amine N/A

Note: This table illustrates common conditions for the oxidative cleavage of the PMB group from heteroatoms. Specific conditions for this compound may vary.

Derivatization and Structural Modification of Isopropyl 4 Methoxy Benzyl Amino Acetic Acid

Synthesis of Peptide Mimetics and Pseudo-Peptides

The modification of peptides to enhance their therapeutic properties, such as stability against enzymatic degradation and improved cell permeability, is a cornerstone of drug discovery. N-substituted amino acids like [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid are valuable building blocks in this endeavor, as they can be incorporated into peptide chains to create peptidomimetics with altered backbone conformations and functionalities.

Incorporation into Oligopeptide Chains

The incorporation of this compound into an oligopeptide chain can be accomplished using established solid-phase peptide synthesis (SPPS) protocols. peptide.comnih.gov In SPPS, amino acids are sequentially coupled to a growing peptide chain anchored to a solid resin support. For N-substituted amino acids, a common approach is the "submonomer" method, where each residue is added in a two-step process: acylation of the resin-bound amine with a haloacetic acid (e.g., bromoacetic acid), followed by nucleophilic displacement of the halide by the desired amine.

Feature Description Implication for Peptidomimetics
N-Substitution The amide proton is replaced by isopropyl and 4-methoxybenzyl groups. Disrupts secondary structures (α-helices, β-sheets); can induce β-turns.
Steric Hindrance Bulky substituents shield the peptide backbone. Increases resistance to enzymatic degradation by proteases.
Conformational Flexibility Lack of hydrogen bonding capability in the backbone. Can lead to more flexible structures or stabilize specific non-canonical folds.
Synthesis Method Compatible with Solid-Phase Peptide Synthesis (SPPS), particularly the submonomer method. Allows for systematic incorporation into designed peptide sequences.

Macrocyclization Strategies Employing the Compound as a Building Block

Macrocyclization is a powerful strategy to constrain the conformation of a peptide, which can lead to enhanced receptor affinity, selectivity, and stability. google.com Peptides containing this compound can be cyclized through various methods, including head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain linkages.

Once incorporated into a linear peptide precursor, the unique conformational preferences induced by the N-substituted residue can influence the efficiency of the cyclization reaction and the final structure of the macrocycle. The 4-methoxybenzyl group, for example, could be further functionalized to serve as an anchor point for cyclization. For instance, demethylation of the methoxy (B1213986) group to a phenol would provide a nucleophilic handle for ring closure. Alternatively, the aromatic ring could be modified to include other reactive groups. The conformational constraint imposed by the cyclic structure, combined with the local effects of the N-substituents, allows for the creation of highly structured and stable peptidomimetics.

Preparation of Chiral Ligands and Organocatalysts

Chiral amino acids and their derivatives are privileged scaffolds in asymmetric catalysis, serving as ligands for metal catalysts or as standalone organocatalysts. The inherent chirality and functional groups of this compound make it an attractive candidate for the development of novel catalytic systems.

Design Principles for Novel Ligand Scaffolds from N-Substituted Amino Acids

The design of effective chiral ligands relies on the creation of a well-defined, three-dimensional chiral environment around a metal center. In derivatives of this compound, several features contribute to this environment:

The Carboxylate Group: Can act as a coordinating group for a metal ion.

The Tertiary Amine: The nitrogen atom can also coordinate to a metal, forming a stable chelate ring (often a five-membered ring), which restricts conformational freedom.

The N-Substituents: The bulky isopropyl and 4-methoxybenzyl groups project into space, creating specific steric pockets that can control the orientation of substrates binding to the metal center. The electronic properties of the 4-methoxybenzyl group can also influence the reactivity of the coordinated metal.

By modifying the carboxylate group (e.g., converting it to an amide or an alcohol) or the benzyl (B1604629) group, a diverse library of ligands can be generated from this single scaffold, each with potentially unique catalytic properties.

Catalytic Applications in Asymmetric Organic Synthesis

Derivatives of N-substituted amino acids have found broad application in asymmetric synthesis. nih.gov Ligands derived from this compound could be employed in a variety of metal-catalyzed reactions, such as:

Asymmetric Hydrogenation: Where the chiral ligand-metal complex delivers hydrogen to one face of a prochiral double bond.

Asymmetric Alkylation: Controlling the enantioselective addition of a nucleophile to an electrophile.

Cross-Coupling Reactions: To form chiral biaryl compounds or other complex structures.

Furthermore, the compound itself or a simple derivative could function as an organocatalyst. For example, the carboxylate could act as a Brønsted base or hydrogen bond donor, while the tertiary amine could act as a Lewis base. The chiral environment created by the N-substituents would be crucial for inducing enantioselectivity in reactions such as Michael additions or aldol (B89426) reactions.

Design Principle Application in Catalysis Role of this compound
Chelation Forms stable complexes with transition metals (e.g., Ru, Rh, Pd, Cu). The amino and carboxylate groups can form a five-membered chelate ring.
Steric Control Bulky groups create a chiral pocket to direct substrate approach. The isopropyl and 4-methoxybenzyl groups provide steric hindrance to control enantioselectivity.
Electronic Tuning Substituents on the ligand modify the electronic properties of the metal center. The electron-donating 4-methoxy group can influence the reactivity of the catalyst.
Organocatalysis The molecule itself acts as the catalyst without a metal. The amine can act as a Lewis base, and the carboxylate as a Brønsted base/acid.

Formation of Heterocyclic Derivatives Incorporating the this compound Scaffold

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. The functional groups of this compound—the secondary amine and the carboxylic acid—make it an excellent starting material for the synthesis of various N-heterocycles. gla.ac.uk

The general strategy involves reacting the amino acid with a bifunctional reagent that can engage both the amine and the carboxylate, leading to cyclization. For example:

Diketopiperazines: Dimerization of the amino acid or its ester derivative can lead to the formation of a six-membered diketopiperazine ring, a common motif in bioactive molecules.

Hydantoins and Thiohydantoins: Reaction with isocyanates or isothiocyanates would yield hydantoin (B18101) or thiohydantoin derivatives, respectively. These five-membered rings are important pharmacophores.

Benzodiazepines and other fused systems: The 4-methoxybenzyl group can be a handle for more complex cyclizations. For instance, intramolecular Friedel-Crafts-type reactions could be used to form fused ring systems incorporating the aromatic ring into the heterocyclic structure.

The specific substitution pattern of the starting material, with the isopropyl and 4-methoxybenzyl groups, would be directly translated into the final heterocyclic product, yielding novel structures with predictable stereochemistry and substitution. These derivatives could then be screened for various biological activities.

Heterocyclic System Synthetic Approach Key Reagents
Diketopiperazines Intramolecular or intermolecular cyclization of the amino acid ester. Heat, mild base.
Hydantoins Cyclocondensation reaction. Isocyanates (R-N=C=O).
Oxazolidinones Cyclization involving the carboxylate and a modified amine. Phosgene or equivalents, followed by intramolecular cyclization.
Fused Polycycles Intramolecular cyclization involving the aromatic ring. Strong acids (for Friedel-Crafts type reactions).

Generation of Advanced Building Blocks for Complex Molecule Synthesis

The strategic modification of this compound allows for its transformation into a versatile scaffold, from which a variety of advanced building blocks can be generated. These building blocks are valuable intermediates in the synthesis of more complex molecules, owing to the specific arrangement of their functional groups. The inherent functionalities of the parent molecule—a secondary amine, a carboxylic acid, and an electron-rich aromatic ring—provide multiple reaction sites for derivatization.

The generation of advanced building blocks from this compound primarily involves the selective modification of its carboxylic acid and secondary amine moieties. These modifications can introduce new reactive handles, alter the steric and electronic properties of the molecule, and enable its incorporation into larger, more complex chemical structures through a variety of coupling reactions.

One common strategy is the activation of the carboxylic acid group. For instance, conversion of the carboxylic acid to an acid chloride creates a highly reactive electrophilic center, facilitating reactions with a wide range of nucleophiles. Alternatively, the formation of esters, particularly activated esters, provides a more stable yet still reactive intermediate suitable for amide bond formation.

Simultaneously, the secondary amine can be protected or further functionalized. The 4-methoxybenzyl (PMB) group, while part of the initial structure, can also be viewed as a protecting group for the amine, which can be removed under specific oxidative or acidic conditions to reveal a primary amine. This unmasked amine can then participate in a host of subsequent transformations. Conversely, the secondary amine can be acylated or alkylated to introduce new side chains and functional groups.

The interplay between the modification of the carboxylic acid and the amine group allows for the creation of a diverse library of building blocks. For example, the carboxylic acid can be converted to a methyl ester while the amine is acylated with a moiety containing a terminal alkyne. This creates a bifunctional building block that can be used in both peptide coupling reactions (via the ester) and click chemistry reactions (via the alkyne).

Below is a table summarizing some of the potential advanced building blocks that can be synthesized from this compound and their potential applications in complex molecule synthesis.

Parent CompoundDerivatization ReactionResulting Building BlockReactive Site(s)Potential Application in Complex Molecule Synthesis
This compoundEsterification with MethanolMethyl [isopropyl-(4-methoxy-benzyl)-amino]-acetateEster, Secondary AmineSynthesis of peptides and peptidomimetics
This compoundAmidation with PropargylamineN-propargyl-2-[isopropyl-(4-methoxy-benzyl)-amino]-acetamideAlkyne, Secondary AmineIncorporation into molecules via click chemistry
This compoundReduction of Carboxylic Acid2-[Isopropyl-(4-methoxy-benzyl)-amino]-ethanolHydroxyl, Secondary AmineSynthesis of ligands, polymers, and amino alcohol derivatives
This compoundAcylation of Amine with Acryloyl chloride[Acryloyl-isopropyl-amino]-(4-methoxy-benzyl)-acetic acidAlkene, Carboxylic AcidPreparation of functionalized polymers and Michael acceptors

Further research into the derivatization of this compound is likely to uncover new synthetic routes and expand the library of available building blocks, thereby broadening its utility in the synthesis of novel and functionally complex molecules for various scientific applications.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

2D NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Comprehensive Structural Proof

A suite of two-dimensional (2D) NMR experiments is essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for confirming the molecular structure of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For the target molecule, COSY would reveal correlations between the methine proton of the isopropyl group and its methyl protons. It would also show coupling between the aromatic protons on the 4-methoxybenzyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹J C-H coupling). sdsu.eduprinceton.edu It is a powerful tool for assigning carbon resonances based on their known proton assignments. For instance, the signal for the benzylic methylene (B1212753) protons would show a cross-peak to the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, and sometimes ⁴J C-H). princeton.eduyoutube.com This is crucial for piecing together the molecular skeleton. Key HMBC correlations would include the benzylic protons to the quaternary aromatic carbon (C1') and the ortho-aromatic carbons (C2'/C6'), as well as the isopropyl methine proton to the methylene carbon of the acetic acid moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. princeton.eduslideshare.net NOESY is invaluable for conformational analysis. For instance, correlations between the isopropyl protons and the benzylic methylene protons would provide insight into the preferred conformation around the C-N bonds.

The expected ¹H and ¹³C NMR chemical shifts are summarized in the table below, providing a basis for assignment using these 2D techniques.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom/Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key 2D NMR Correlations
COOH~10-12 (broad s)~170-175HMBC to CH₂ (acetic)
CH₂ (acetic)~3.2-3.4 (s)~55-60HSQC to this C; HMBC to COOH, CH (isopropyl), CH₂ (benzyl)
CH₂ (benzyl)~3.7-3.9 (s)~58-63HSQC to this C; HMBC to C1', C2'/C6'; NOESY to aromatic H's and isopropyl H's
Aromatic H (ortho to CH₂)~7.2-7.3 (d)~130COSY to meta H's; HSQC to this C; HMBC to benzylic CH₂
Aromatic H (meta to CH₂)~6.8-6.9 (d)~114COSY to ortho H's; HSQC to this C; HMBC to OCH₃
CH (isopropyl)~2.8-3.0 (septet)~50-55COSY to CH₃'s; HSQC to this C; HMBC to CH₂ (acetic)
CH₃ (isopropyl)~1.0-1.2 (d)~20-22COSY to CH; HSQC to this C
OCH₃~3.8 (s)~55HSQC to this C; HMBC to C4'

Application of Chiral Shift Reagents in NMR for Enantiomeric Excess Determination

Although this compound is achiral, many related amino acid derivatives are chiral. The determination of enantiomeric excess (ee) is critical in stereoselective synthesis. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs) or chiral solvating agents (CSAs), is a powerful method for this analysis. acs.orgacs.org

The underlying principle involves the formation of transient diastereomeric complexes between the enantiomeric analyte and the chiral reagent. These diastereomers have different magnetic environments, leading to the separation of signals (chemical shift non-equivalence) for the corresponding protons or other nuclei in the NMR spectrum. panosyan.comresearchgate.net

For an amino acid derivative, chiral lanthanide complexes or specialized organic molecules can be used. acs.org For example, a chiral aldehyde can react reversibly with the amino acid to form diastereomeric imines, which often exhibit well-resolved signals, allowing for direct integration to determine the enantiomeric ratio. panosyan.com The magnitude of the chemical shift difference (Δδ) between the signals of the two diastereomeric complexes is a measure of the reagent's effectiveness.

High-Resolution Mass Spectrometry for Elucidating Reaction Pathways and Complex Product Characterization

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of molecules and for deducing the structure of unknown products and intermediates by analyzing their fragmentation patterns. fiveable.me

Accurate Mass Determination for Elemental Composition Verification

HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to within 5 parts per million, ppm). fiveable.mecolorado.edu This accuracy allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₃H₁₉NO₃), the calculated exact mass of the neutral molecule is 237.1365 g/mol . The protonated molecule, [M+H]⁺, would have a calculated m/z of 238.1438. Experimental measurement of this value with high accuracy confirms the elemental composition and rules out other potential formulas with the same nominal mass. acs.orgresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis of Derivatives

Tandem mass spectrometry (MS/MS) involves selecting a specific precursor ion (e.g., the protonated molecule [M+H]⁺), subjecting it to fragmentation via collision-induced dissociation (CID), and analyzing the resulting product ions. nih.gov This provides a fragmentation fingerprint that is characteristic of the molecule's structure. The fragmentation of N-substituted amino acids is well-documented and follows predictable pathways. nih.govunito.it

For protonated this compound, key fragmentation pathways would include:

Loss of H₂O and CO: A common fragmentation for protonated α-amino acids, leading to an iminium ion. unito.it

Cleavage of the benzyl (B1604629) group: The C-N bond connecting the benzyl group to the nitrogen is labile. This cleavage can result in the formation of a highly stable 4-methoxybenzyl cation or a tropylium (B1234903) ion at m/z 121. core.ac.uk

Loss of the carboxylic acid group: Decarboxylation (loss of CO₂) or loss of the entire formic acid moiety can occur. The most common fragmentation for many amino acids is the loss of the carboxyl group, resulting in an (M−COOH)⁺ ion. researchgate.net

Cleavage of the isopropyl group: Loss of a propyl radical or propene can occur.

Table 2: Predicted MS/MS Fragments for Protonated this compound ([M+H]⁺ = 238.14)

m/z (Calculated)Formula of FragmentProposed Structure/Loss
192.1332C₁₂H₁₈NO⁺Loss of formic acid (HCOOH)
121.0648C₈H₉O⁺4-methoxybenzyl or tropylium cation
178.1176C₁₀H₁₆NO₂⁺Loss of propene (C₃H₆) from isopropyl group
91.0542C₇H₇⁺Tropylium ion (from benzyl group after loss of OCH₃)
74.0599C₄H₈N⁺Fragment from cleavage of N-CH₂ bond

Chiroptical Methods for Absolute Configuration Determination

Chiroptical techniques are essential for determining the absolute configuration of chiral molecules by measuring their differential interaction with polarized light.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the sign and position of Cotton effects, can be correlated to the absolute configuration of a stereocenter.

Research Findings:

No published ORD studies or specific rotation data for this compound were found. Therefore, no experimental data table can be presented.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. ECD spectra are highly sensitive to the stereochemical arrangement of the molecule and are a powerful tool for determining absolute configuration, often in conjunction with quantum chemical calculations.

Research Findings:

No experimental or calculated ECD spectra for this compound have been reported in the scientific literature. Consequently, no data table of ECD bands and their assignments is available.

X-Ray Crystallography for Solid-State Structure and Absolute Configuration

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For chiral compounds, it provides unambiguous proof of the absolute configuration. The analysis yields precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation and packing in the crystal lattice.

Research Findings:

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any entries for the crystal structure of this compound. As a result, no crystallographic data, such as unit cell parameters, space group, or atomic coordinates, can be reported.

Computational and Theoretical Studies of Isopropyl 4 Methoxy Benzyl Amino Acetic Acid

Conformational Analysis via Molecular Mechanics and Quantum Chemical Calculations

No specific studies detailing the conformational landscape of [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid are available. Such an analysis would typically involve identifying stable conformers and the energy barriers between them using computational methods.

Electronic Structure Calculations and Molecular Orbital Theory

Information regarding the electronic structure, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential maps, is not present in the public domain for this specific compound.

Reaction Mechanism Elucidation through Computational Modeling

There are no published computational models that elucidate the reaction mechanisms involving this compound. This includes:

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

While routine spectroscopic data may exist for commercially available samples of this compound, detailed computational predictions of its NMR chemical shifts and vibrational frequencies, and a comparison with experimental data, have not been published.

Molecular Docking and Simulation in the Context of Catalyst-Substrate Interactions or Materials Science

No molecular docking or simulation studies featuring this compound in the context of interactions with catalysts or its potential applications in materials science are currently available in the scientific literature.

Applications in Organic and Material Chemistry

As Chiral Building Blocks in Asymmetric Synthesis of Non-Natural Products

Chiral building blocks are essential components in the asymmetric synthesis of enantiomerically pure non-natural products. Amino acids and their derivatives are a particularly important class of these building blocks due to their ready availability and versatile chemical handles. researchgate.net A molecule like [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid, being a non-natural amino acid derivative, could theoretically serve as a foundational element for constructing more complex chiral molecules.

The synthesis of novel, biologically active compounds often relies on the incorporation of unique chiral fragments to explore new chemical space. researchgate.net The isopropyl and 4-methoxybenzyl groups on the nitrogen atom of this compound would offer specific steric and electronic properties to a target molecule, potentially influencing its conformation and interactions. For instance, in the synthesis of peptide mimics or other complex organic molecules, the defined stereochemistry at the alpha-carbon could be transferred to new stereocenters during the course of a reaction sequence.

Table 1: Potential Contributions as a Chiral Building Block

Feature Potential Influence in Asymmetric Synthesis
Chiral α-carbon Can serve as a source of chirality for the target molecule.
Isopropyl Group Provides steric bulk, which can direct the approach of reagents in subsequent transformations, leading to high diastereoselectivity.
4-Methoxybenzyl Group Offers electronic and steric features that can be modified. The benzyl (B1604629) group could also be removed under specific conditions to reveal a secondary amine.

| Carboxylic Acid | Acts as a handle for further chemical elaboration, such as amide bond formation or reduction to an alcohol. |

Role in Ligand Design for Metal-Catalyzed Asymmetric Reactions

The structure of this compound is well-suited for a role as a chiral ligand in metal-catalyzed asymmetric reactions. The amino acid backbone can act as a bidentate chelating agent, coordinating to a metal center through the nitrogen atom and one of the carboxylate oxygens. This chelation forms a stable five-membered ring, a common motif in successful chiral ligands.

The chirality of the ligand is crucial for inducing enantioselectivity in a catalytic reaction. The chiral environment created by the ligand around the metal center can differentiate between two enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. The bulky isopropyl and 4-methoxybenzyl substituents would create a well-defined chiral pocket, which is essential for effective stereochemical communication.

Table 2: Potential Applications in Asymmetric Catalysis

Type of Reaction Potential Role of the Ligand
Asymmetric Hydrogenation A rhodium or iridium complex of the ligand could catalyze the enantioselective reduction of alkenes or ketones.
Asymmetric C-C Bond Formation Palladium or copper complexes could be employed in reactions such as asymmetric allylic alkylations or Michael additions.

| Asymmetric Epoxidation | A titanium or vanadium complex could facilitate the enantioselective epoxidation of allylic alcohols. |

Use as Precursors for Novel Materials or Polymer Scaffolds

The functional groups within this compound allow for its potential incorporation into novel materials or polymer scaffolds. The carboxylic acid can be converted into a variety of reactive functional groups, such as esters or amides, which can then undergo polymerization. The presence of the aromatic ring from the 4-methoxybenzyl group can also contribute to the properties of the resulting material, for instance, by participating in π-stacking interactions, which can influence the material's thermal and mechanical properties.

For example, this compound could be used to synthesize chiral polymers. Such polymers can have applications in chiral chromatography as the stationary phase for separating enantiomers, or in the development of materials with unique optical properties.

Contribution to the Synthesis of Diverse Chemical Libraries for Screening in Non-Biological Contexts

Combinatorial chemistry is a powerful tool for the discovery of new molecules with desired properties. nih.gov The synthesis of chemical libraries containing a large number of diverse, yet structurally related, compounds allows for high-throughput screening for a variety of applications. nih.gov

This compound could serve as a scaffold for the generation of such libraries. The carboxylic acid and the secondary amine (if the benzyl group were to be removed) provide two points of diversification. By reacting the carboxylic acid with a library of alcohols or amines, and the amine with a library of carboxylic acids or alkylating agents, a large number of distinct compounds can be rapidly synthesized. These libraries could then be screened for properties relevant to materials science, such as catalytic activity, or for their ability to self-assemble into ordered structures. The screening of such libraries has been instrumental in identifying novel compounds for various applications. nih.govbiorxiv.org

Conclusion and Future Research Directions

Summary of Current Understanding and Achievements Regarding [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid

This compound is a non-canonical N-substituted amino acid, specifically a derivative of glycine (B1666218). Its structure features a glycine core with the amino nitrogen atom disubstituted with an isopropyl group and a 4-methoxybenzyl group. The current understanding of this compound places it within the broad and important class of unnatural amino acids (UAAs) used as building blocks in synthetic chemistry. acs.orgsciencedaily.com

The primary achievement concerning this molecule is its synthesis and availability as a chemical reagent for further applications. The synthesis of such N-substituted amino acids can typically be achieved through established methodologies, including the reductive amination of glyoxylic acid with the corresponding secondary amine or the alkylation of an N-substituted glycine precursor. monash.edugoogle.com The presence of the 4-methoxybenzyl (PMB) moiety is significant, as this group is well-known in organic synthesis, often employed as a protecting group that can be cleaved under specific conditions. smolecule.comnih.gov While specific research dedicated exclusively to this compound is not extensively documented in peer-reviewed literature, its existence as a synthetic intermediate points to its utility in creating more complex molecules. Its value lies in its potential incorporation into larger structures, such as peptides or other organic frameworks, to impart specific physicochemical properties. smolecule.com

Unexplored Avenues in the Synthesis and Derivatization of this N-Substituted Amino Acid

Despite the existence of general synthetic routes, there are numerous unexplored avenues for the synthesis and derivatization of this compound.

Novel Synthetic Methodologies: Research could focus on developing more efficient, stereoselective (if applied to chiral amino acid cores), and environmentally friendly synthetic pathways. Emerging strategies like visible-light-mediated photocatalysis or metal-free methodologies, which have been applied to other complex amino acids, could offer new routes to this compound and its analogues. researchgate.net

Derivatization for Chemical Libraries: The compound is ripe for derivatization to generate a library of novel molecules for screening purposes. Unexplored modifications could include:

Aromatic Ring Functionalization: Electrophilic aromatic substitution on the 4-methoxybenzyl ring could introduce a range of functional groups (e.g., nitro, halogen, or acyl groups), altering the electronic and steric properties of the side chain.

Variation of N-Alkyl Groups: The isopropyl group could be replaced with other alkyl or aryl groups to systematically study the impact of steric bulk on the properties of resulting peptides or molecules.

Carboxylic Acid Modification: Conversion of the carboxylic acid to a variety of esters, amides, or other functional groups would expand its utility as a synthetic building block.

Solid-Phase Synthesis Adaptation: Developing robust protocols for the efficient incorporation of this bulky amino acid into solid-phase peptide synthesis (SPPS) would be a significant achievement. nih.govgoogle.com This would facilitate its inclusion in peptide and peptoid libraries for drug discovery and materials science.

Potential for Novel Applications in Chemical Science and Advanced Materials

The unique structure of this compound suggests potential applications in diverse areas of chemical science.

Medicinal Chemistry and Peptidomimetics: As an N-substituted amino acid, its primary potential lies in the synthesis of peptidomimetics. acs.org The substitution on the backbone nitrogen atom removes the N-H hydrogen bond donor capability, which can increase metabolic stability against proteases and enhance membrane permeability and oral bioavailability of peptide-based drugs. monash.edumdpi.com Incorporating this residue could create peptides with constrained conformations, which is crucial for selective receptor binding. Recent advances in peptide drug discovery have highlighted the importance of such non-canonical amino acids for tackling challenging biological targets. acs.orgnih.gov

Advanced Materials: The compound possesses both hydrophobic (isopropyl, benzyl) and hydrophilic (carboxylic acid) moieties, giving it an amphiphilic character. This suggests its potential as a building block for novel materials. smolecule.com It could be used to synthesize specialized polymers or peptoids for applications in drug delivery, tissue engineering, or as self-assembling systems for nanotechnology. nih.govresearchgate.net The aromatic ring also offers the potential for π-π stacking interactions, which can be exploited in the design of functional materials.

Ligand Design in Catalysis: The amino acid scaffold could be used to design novel ligands for asymmetric catalysis. The nitrogen and oxygen atoms can act as coordination sites for metal centers, and the chiral environment (if a chiral precursor is used) could induce enantioselectivity in chemical reactions.

Challenges and Opportunities in the Broader Field of N-Substituted Amino Acid Chemistry

The study and application of this compound are situated within the broader context of N-substituted amino acid chemistry, a field characterized by both significant challenges and immense opportunities.

Challenges:

Synthetic Complexity: A major challenge is the efficient and stereocontrolled synthesis of N-substituted amino acids, particularly those with bulky substituents or multiple stereocenters. monash.eduresearchgate.net Preventing side reactions and epimerization remains a critical hurdle in many synthetic routes. monash.edu

Incorporation into Peptides: The incorporation of these sterically demanding residues into peptide chains using automated synthesizers can be inefficient, requiring specialized coupling reagents and protocols. nih.gov

Predictive Modeling: The conformational behavior of peptides containing N-substituted residues is complex. Physics-based models and computational tools often struggle to accurately predict the three-dimensional structures and properties of these non-canonical peptides, hindering rational design. nih.gov

Opportunities:

Expanding Chemical Space for Drug Discovery: N-substituted and other unnatural amino acids provide access to a virtually limitless chemical space beyond the 20 proteinogenic amino acids. sciencedaily.comnih.gov This offers the opportunity to design peptide and protein therapeutics with finely tuned properties, such as improved stability, target affinity, and cell permeability, enabling the pursuit of previously "undruggable" targets. mdpi.comnih.gov

Development of Novel Biomaterials: There is a growing opportunity to use these custom-designed amino acids to create advanced biomaterials, including stimuli-responsive polymers, hydrogels for tissue engineering, and antimicrobial surfaces. researchgate.netresearchgate.net

New Catalytic Methods: The demand for enantiomerically pure N-substituted amino acids continues to drive innovation in synthetic methodology, including biocatalysis and asymmetric catalysis, opening new frontiers in organic chemistry. sciencedaily.comrsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [Isopropyl-(4-methoxy-benzyl)-amino]-acetic acid, and how can reaction conditions be optimized for higher yields?

  • Methodology : A common approach involves coupling 4-methoxybenzylamine with isopropyl halides or alcohols, followed by amino-acetic acid functionalization. For example, amidation reactions using carbodiimide coupling agents (e.g., DCC) and catalysts (e.g., DMAP) are effective for forming stable amide bonds . Optimization may include adjusting solvent polarity (e.g., DMF or THF), temperature (0–25°C), and stoichiometric ratios of reagents to minimize side products. Reaction progress should be monitored via TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, isopropyl methyl groups as doublets near 1.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

  • Methodology : Test solubility in polar (water, methanol) and nonpolar solvents (DCM, ethyl acetate). Stability studies should include pH-dependent degradation assays (e.g., 1M HCl/NaOH) and thermal stability analysis via TGA/DSC. Storage recommendations: -20°C under inert atmosphere to prevent oxidation of the methoxybenzyl group .

Advanced Research Questions

Q. How can researchers resolve spectral data contradictions, such as overlapping signals in NMR or ambiguous mass fragments?

  • Methodology : For unresolved 13^{13}C NMR signals (e.g., aromatic carbons), use DEPT-135 or 2D NMR (HSQC, HMBC) to assign quaternary carbons and differentiate adjacent substituents . For MS ambiguities, employ tandem MS/MS or isotope labeling to trace fragmentation pathways .

Q. What strategies mitigate side reactions during the synthesis of derivatives (e.g., esterification or halogenation)?

  • Methodology : Protect the amino group using Boc or Fmoc groups before introducing electrophilic reagents. For halogenation, use mild conditions (NBS in CCl4_4 under light) to avoid overhalogenation. Monitor intermediates via inline IR spectroscopy to detect undesired byproducts .

Q. How does the electronic nature of the 4-methoxybenzyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodology : Perform computational studies (DFT calculations) to map electron density distribution. Compare reaction rates with analogs lacking the methoxy group (e.g., benzyl vs. 4-methoxybenzyl derivatives) in SN2 or Friedel-Crafts reactions. Use Hammett plots to correlate substituent effects with kinetic data .

Q. What experimental designs are suitable for evaluating the compound’s potential as a enzyme inhibitor or receptor modulator?

  • Methodology :

  • Enzyme assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity to target enzymes (e.g., kinases).
  • Docking studies : Perform molecular docking (AutoDock Vina) to predict binding poses with protein crystal structures (PDB).
  • SAR analysis : Synthesize analogs with modified isopropyl or methoxy groups to establish structure-activity relationships .

Q. How can researchers address discrepancies in biological activity data across different assay platforms?

  • Methodology : Standardize assay conditions (e.g., cell line viability, incubation time). Validate results using orthogonal methods (e.g., SPR for binding affinity vs. cell-based luciferase assays). Apply statistical tools (ANOVA, Bland-Altman plots) to identify systematic errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.